1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,7-Dibenzyl-8-chloro-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, chloro, and methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibenzyl-8-chloro-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as theophylline and benzyl chloride.
Alkylation: Theophylline is alkylated with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl groups at the 1 and 7 positions.
Chlorination: The resulting compound is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the 8 position.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to introduce the methyl group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibenzyl-8-chloro-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 8 position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of hydrolyzed products depending on the reaction conditions.
Scientific Research Applications
1,7-Dibenzyl-8-chloro-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-dibenzyl-8-chloro-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dibenzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Chloro-benzyl)-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1,7-Dibenzyl-8-chloro-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and chloro groups at specific positions enhances its potential interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
1,7-dibenzyl-8-chloro-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
HRDOCLVEAWYEGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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